N-(4-aminocyclohexyl)butanamide

Description

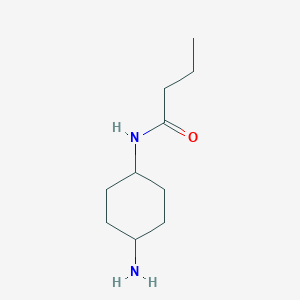

N-(4-aminocyclohexyl)butanamide is a cyclohexylamine derivative featuring a butanamide group attached to a 4-aminocyclohexyl moiety. The 4-aminocyclohexyl group may enhance solubility and hydrogen-bonding capacity, which could influence bioavailability and target binding.

Properties

Molecular Formula |

C10H20N2O |

|---|---|

Molecular Weight |

184.28 g/mol |

IUPAC Name |

N-(4-aminocyclohexyl)butanamide |

InChI |

InChI=1S/C10H20N2O/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h8-9H,2-7,11H2,1H3,(H,12,13) |

InChI Key |

QPIHTUVWZFCQCM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1CCC(CC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminocyclohexyl)butanamide typically involves the reaction of 4-aminocyclohexylamine with butanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the yield and purity of the compound by precisely controlling reaction parameters.

Chemical Reactions Analysis

Types of Reactions: N-(4-aminocyclohexyl)butanamide undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of acid or base, it can hydrolyze to produce butanoic acid and 4-aminocyclohexylamine.

Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: Nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed:

Hydrolysis: Butanoic acid and 4-aminocyclohexylamine.

Oxidation: N-oxide derivatives.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(4-aminocyclohexyl)butanamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways, particularly in inflammation.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)butanamide involves its interaction with specific molecular targets. It is known to modulate the expression of inflammatory cytokines such as IL-1β and IL-6 by interfering with their mRNA expression . This modulation occurs through pathways involving pathogen-recognition receptors and other immune response elements.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between N-(4-aminocyclohexyl)butanamide and related compounds:

Pharmacological and Chemical Properties

N-(4-aminocyclohexyl)pyrimidine-4-carboxamide ()

- Key Differences : Replaces the butanamide group with a pyrimidine-carboxamide moiety.

- Functional Impact: The pyrimidine ring introduces aromaticity and planar geometry, enhancing interactions with enzymatic targets like CD38, a protein implicated in cancer and immune disorders.

- Advantages Over Parent Compound : Improved target specificity and binding affinity due to the heterocyclic pyrimidine group.

4-amino-N-(4-hydroxycyclohexyl)butanamide ()

- Key Differences: Substitutes the 4-amino group on the cyclohexyl ring with a hydroxyl group.

- No therapeutic data are available, suggesting its primary role as a chemical intermediate .

N-(4-Acetylphenyl)butanamide ()

- Key Differences : Replaces the cyclohexylamine group with an acetylated phenyl ring.

- Functional Impact : The acetylphenyl group introduces lipophilicity, favoring applications in organic synthesis rather than drug development. This compound is primarily used as a synthetic intermediate .

Biological Activity

N-(4-aminocyclohexyl)butanamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 198.31 g/mol. The compound features a cyclohexyl group substituted with an amino group at the para position, linked to a butanamide chain. This structure allows for various interactions with biological targets, making it of interest in medicinal chemistry and biological research.

The mechanism of action of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. Preliminary studies suggest that the compound may modulate cellular signaling pathways, influencing processes such as inflammation and cell proliferation. The aminocyclohexyl group is thought to play a critical role in these interactions, potentially enhancing the compound's affinity for biological targets.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound and its derivatives. For instance, related compounds have demonstrated significant inhibition of pro-inflammatory cytokines such as IL-1β and IL-6 in vitro. These findings suggest that this compound may also exhibit similar properties, although specific studies on this compound are still ongoing .

Cellular Interactions

Research indicates that this compound interacts with various cellular components, potentially affecting gene expression related to inflammation and cellular stress responses. Investigations into its binding affinities and effects on cellular signaling pathways are crucial for understanding its therapeutic potential.

Comparative Studies

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Potential Activity |

|---|---|---|

| This compound | Short carbon chain (butane) | Anti-inflammatory |

| N-(4-aminocyclohexyl)pentanamide | Intermediate carbon chain length (pentane) | Similar biological effects |

| N-(4-aminocyclohexyl)hexanamide | Longer carbon chain (hexane) | Enhanced potency |

These comparisons reveal that variations in carbon chain length may influence the compound's chemical properties and biological activities, impacting their respective pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.